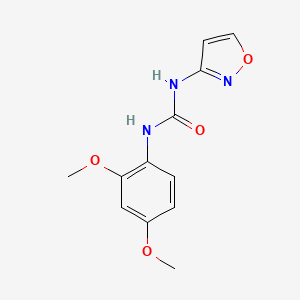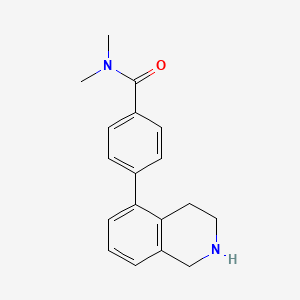![molecular formula C18H22ClNO B5263557 1-(4-methylphenyl)-N-[(4-prop-2-enoxyphenyl)methyl]methanamine;hydrochloride](/img/structure/B5263557.png)
1-(4-methylphenyl)-N-[(4-prop-2-enoxyphenyl)methyl]methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)-N-[(4-prop-2-enoxyphenyl)methyl]methanamine;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a 4-methylphenyl group and a 4-prop-2-enoxyphenyl group connected by a methanamine linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-N-[(4-prop-2-enoxyphenyl)methyl]methanamine;hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the 4-methylphenyl group: This can be achieved through Friedel-Crafts alkylation of toluene with appropriate alkyl halides.
Introduction of the 4-prop-2-enoxyphenyl group: This step involves the etherification of 4-hydroxybenzaldehyde with allyl bromide under basic conditions.
Formation of the methanamine linkage: This is typically achieved through reductive amination, where the intermediate aldehyde is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-methylphenyl)-N-[(4-prop-2-enoxyphenyl)methyl]methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the hydrogen atoms can be replaced by alkyl or acyl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include ketones, carboxylic acids, reduced amines, and substituted amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-methylphenyl)-N-[(4-prop-2-enoxyphenyl)methyl]methanamine;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(4-methylphenyl)-N-[(4-prop-2-enoxyphenyl)methyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylpropiophenone: An intermediate in organic synthesis with similar structural features.
(2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one:
Uniqueness
1-(4-methylphenyl)-N-[(4-prop-2-enoxyphenyl)methyl]methanamine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
1-(4-methylphenyl)-N-[(4-prop-2-enoxyphenyl)methyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO.ClH/c1-3-12-20-18-10-8-17(9-11-18)14-19-13-16-6-4-15(2)5-7-16;/h3-11,19H,1,12-14H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUTTYGIKASKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(butylsulfonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5263482.png)
![2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5263501.png)
![N-{[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide](/img/structure/B5263502.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-1-(methoxymethyl)cyclobutanecarboxamide](/img/structure/B5263509.png)
![[2-ethoxy-4-[(E)-[2-(furan-2-yl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B5263511.png)
![1,3-dimethyl-1H-pyrazol-4-yl {4-[3-(trifluoromethyl)phenyl]piperazino} sulfone](/img/structure/B5263520.png)
![4-chloro-1-methyl-N-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5263529.png)
![(4Z)-5-(4-methoxyphenyl)-4-[(4-methylsulfanylphenyl)methylidene]-2-phenylpyrazol-3-one](/img/structure/B5263532.png)
![N-(2,5-dimethylphenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5263535.png)
![2-methyl-7-{[1-(phenylsulfonyl)cyclopropyl]carbonyl}-2,7-diazaspiro[4.5]decane](/img/structure/B5263540.png)
![5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-2-(methylthio)pyrimidine](/img/structure/B5263547.png)


